molecular formula C13H17ClFN3 B12237454 N-[(5-fluoro-1,3-dimethylpyrazol-4-yl)methyl]-1-phenylmethanamine;hydrochloride

N-[(5-fluoro-1,3-dimethylpyrazol-4-yl)methyl]-1-phenylmethanamine;hydrochloride

Cat. No.: B12237454
M. Wt: 269.74 g/mol
InChI Key: FZOOUXQBRMCLTP-UHFFFAOYSA-N
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Description

N-[(5-fluoro-1,3-dimethylpyrazol-4-yl)methyl]-1-phenylmethanamine;hydrochloride is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a fluorinated pyrazole ring, a phenylmethanamine moiety, and a hydrochloride salt form, which enhances its solubility and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-fluoro-1,3-dimethylpyrazol-4-yl)methyl]-1-phenylmethanamine typically involves the condensation of 5-fluoro-1-methyl-1H-pyrazole-4-carbaldehyde with N,N′-(2,3-dimethylbutane-2,3-diyl)bis(hydroxylamine), leading to the formation of the corresponding 4,4,5,5-tetramethylimidazolidine-1,3-diol . This intermediate is then further reacted with phenylmethanamine under specific conditions to yield the desired compound.

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reaction. The final product is typically purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

N-[(5-fluoro-1,3-dimethylpyrazol-4-yl)methyl]-1-phenylmethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted pyrazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[(5-fluoro-1,3-dimethylpyrazol-4-yl)methyl]-1-phenylmethanamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(5-fluoro-1,3-dimethylpyrazol-4-yl)methyl]-1-phenylmethanamine involves its interaction with specific molecular targets and pathways. The fluorinated pyrazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(5-fluoro-1,3-dimethylpyrazol-4-yl)methyl]-1-phenylmethanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorine atom enhances its stability and reactivity, making it a valuable compound in various research fields.

Properties

Molecular Formula

C13H17ClFN3

Molecular Weight

269.74 g/mol

IUPAC Name

N-[(5-fluoro-1,3-dimethylpyrazol-4-yl)methyl]-1-phenylmethanamine;hydrochloride

InChI

InChI=1S/C13H16FN3.ClH/c1-10-12(13(14)17(2)16-10)9-15-8-11-6-4-3-5-7-11;/h3-7,15H,8-9H2,1-2H3;1H

InChI Key

FZOOUXQBRMCLTP-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1CNCC2=CC=CC=C2)F)C.Cl

Origin of Product

United States

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